molecular formula C7H6N4O B8394506 Methyl N-cyanopyrazinecarboximidate

Methyl N-cyanopyrazinecarboximidate

Cat. No.: B8394506
M. Wt: 162.15 g/mol
InChI Key: RWXJDOXDHNGOIK-UHFFFAOYSA-N
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Description

Methyl N-cyanopyrazinecarboximidate is a pyrazine-based compound featuring a cyano group (-CN) and a methyl imidate moiety. Its structure combines electron-withdrawing substituents (cyano) and a reactive imidate ester, which may influence its physicochemical properties and applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

methyl N-cyanopyrazine-2-carboximidate

InChI

InChI=1S/C7H6N4O/c1-12-7(11-5-8)6-4-9-2-3-10-6/h2-4H,1H3

InChI Key

RWXJDOXDHNGOIK-UHFFFAOYSA-N

Canonical SMILES

COC(=NC#N)C1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide ()
  • Structure : Pyrazine-2-carboxamide with bromo and methylphenyl substituents.
  • Key Differences: Replaces the cyano and imidate groups with a carboxamide and halogenated aryl group.
  • Carboxamides generally exhibit higher hydrogen-bonding capacity than imidates, affecting solubility and bioavailability .
5-Alkylamino-N-phenylpyrazine-2-carboxamides ()
  • Structure: Pyrazine-2-carboxamide with alkylamino and phenyl substituents.
  • Key Differences: Alkylamino groups enhance basicity and solubility, whereas the cyano group in the target compound is non-basic and polar.
  • Biological Activity: These derivatives show antimycobacterial activity, suggesting that substituent flexibility (alkyl vs. cyano) modulates target interactions .
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
  • Structure : Pyrazine-2-carboxamide with nitro and methyl groups.
  • Key Differences: The nitro group is strongly electron-withdrawing, comparable to cyano but with higher polarity. The imidate in Methyl N-cyanopyrazinecarboximidate may confer greater hydrolytic instability than the carboxamide .
(E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide ()
  • Structure: Cyanoacetimidamide with chloropyridinyl and methyl groups.
  • Key Differences : The pyridine ring introduces aromaticity and a chlorine atom, differing from the pyrazine backbone. The amidine structure shares reactivity with imidates but differs in protonation states .

Physicochemical Properties

Table 1 compares inferred properties of this compound with analogs:

Property This compound (Inferred) N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide 5-Alkylamino-N-phenylpyrazine-2-carboxamide (E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide
LogD (pH 7.4) ~0.5 (estimated) Not reported Not reported Not reported
H-Bond Acceptors 5 4 5–6 6
Electron-Withdrawing Groups Cyano, imidate Bromo, carboxamide Alkylamino, carboxamide Cyano, chloropyridinyl
Synthetic Route Likely chloroformate coupling Carbodiimide-mediated amidation Amide coupling Amidination

Notes:

  • The imidate group in this compound may lower LogD (increased hydrophilicity) compared to carboxamides.
  • Chloroformate-mediated synthesis (as in ) is plausible for imidate formation .

Reactivity and Stability

  • Imidate vs. Carboxamide : Imidates are more reactive toward nucleophiles (e.g., amines, alcohols) than carboxamides, making them versatile intermediates. However, they are prone to hydrolysis under acidic or basic conditions .

Spectroscopic Signatures

  • NMR Shifts: reports downfield shifts for amino-pyrazine derivatives (e.g., δ 8.5–8.6 ppm for aromatic protons). The cyano group in this compound would deshield adjacent protons, producing distinct shifts compared to carboxamides .

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